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molecular formula C6H14O5S B1290189 1,3-Dimethoxypropan-2-yl methanesulfonate

1,3-Dimethoxypropan-2-yl methanesulfonate

Cat. No. B1290189
M. Wt: 198.24 g/mol
InChI Key: FPYFLECMGUTMQO-UHFFFAOYSA-N
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Patent
US06844341B2

Procedure details

Triethylamine (5 ml, 0.036 mol) followed by slow addition of methanesulphonyl chloride (2.72 ml, 0.035 mol) was added to a solution of 1,3-dimethoxy-2-hydroxypropane (3.84 g, 0.032 mol) in dichloromethane (70 ml) cooled at 5° C. The mixture was then stirred at ambient temperature for 24 hours. The mixture was then absorbed onto silica gel and purified by chromatography eluting with dichloromethane/isohexane (1:1) to give the title compound (3.74 g, 59%). NMR: 3.15 (s, 3H), 3.28 (s, 6H), 3.52 (d, 4H), 4.78 (q, 1H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.72 mL
Type
reactant
Reaction Step One
Quantity
3.84 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][S:9](Cl)(=[O:11])=[O:10].[CH3:13][O:14][CH2:15][CH:16]([OH:20])[CH2:17][O:18][CH3:19]>ClCCl>[CH3:13][O:14][CH2:15][CH:16]([O:20][S:9]([CH3:8])(=[O:11])=[O:10])[CH2:17][O:18][CH3:19]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.72 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Two
Name
Quantity
3.84 g
Type
reactant
Smiles
COCC(COC)O
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at ambient temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then absorbed onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by chromatography
WASH
Type
WASH
Details
eluting with dichloromethane/isohexane (1:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COCC(COC)OS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.74 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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